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molecular formula C12H13ClO4 B8624539 3-(Tert-butoxycarbonyl)-4-chlorobenzoic acid

3-(Tert-butoxycarbonyl)-4-chlorobenzoic acid

Cat. No. B8624539
M. Wt: 256.68 g/mol
InChI Key: ZQALCISYGQLNBX-UHFFFAOYSA-N
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Patent
US07956070B2

Procedure details

3-tert-Butyl 1-methyl 4-chloroisophthalate (0.37 g) in THF (5 mL) was treated with lithium hydroxide (0.17 g) in water (5 mL) and the mixture was stirred for 18 h. The solvent was evaporated. Water and ethyl acetate were added. The aqueous extract was separated and acidified with dilute hydrochloric acid. The product was extracted into ethyl acetate. The solution was dried over sodium sulphate, filtered and the solvent was evaporated to yield the subtitle compound as a white solid (0.32 g).
Name
3-tert-Butyl 1-methyl 4-chloroisophthalate
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][C:3]=1[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13].[OH-].[Li+]>C1COCC1.O>[C:15]([O:14][C:12]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:2]=1[Cl:1])[C:6]([OH:8])=[O:7])=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2|

Inputs

Step One
Name
3-tert-Butyl 1-methyl 4-chloroisophthalate
Quantity
0.37 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)C(=O)OC(C)(C)C
Name
Quantity
0.17 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
Water and ethyl acetate were added
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C=1C=C(C(=O)O)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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